molecular formula C13H17NO3S B2996292 Methyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate CAS No. 403834-49-1

Methyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate

Cat. No. B2996292
CAS RN: 403834-49-1
M. Wt: 267.34
InChI Key: IPQNRIGQKCCQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate, also known as MOPETP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a thioester derivative of 2-oxo-2-(p-tolylamino)ethylamine, which is a structural analog of acetylcholine, a neurotransmitter in the nervous system.

Scientific Research Applications

Organic Synthesis and Catalysis

Organic synthesis research often investigates new methods for constructing complex molecules from simpler precursors. For example, Zhu and Espenson (1996) explored the use of Methylrhenium Trioxide (MTO) as a catalyst for reactions of ethyl diazoacetate, showcasing MTO's versatility in carbene transfer reactions under mild conditions (Zuolin Zhu & J. Espenson, 1996). This study indicates the potential of using similar catalysts for reactions involving "Methyl 3-((2-oxo-2-(p-tolylamino)ethyl)thio)propanoate" to achieve various organic transformations.

Material Science Applications

In material science, the synthesis and modification of organic compounds play a crucial role in developing new materials with tailored properties. For instance, the biodegradation of gasoline oxygenates by propane-oxidizing bacteria, as studied by Steffan et al. (1997), offers a glimpse into how organic compounds can be environmentally processed or utilized in material degradation or recycling processes (R. Steffan et al., 1997).

Medicinal Chemistry and Drug Design

Medicinal chemistry research includes the design and synthesis of novel compounds for therapeutic applications. Sayed et al. (2019) detailed the design, synthesis, and molecular docking studies of novel thiazolyl-pyrazole derivatives as anticancer agents, highlighting the importance of computational studies in identifying promising compounds (A. R. Sayed et al., 2019). This approach can be applied to "this compound" to explore its potential biological activities and applications in drug discovery.

Environmental Chemistry

The study on the stability of aqueous amine solutions to thermal and oxidative degradation by Bougie and Iliuta (2014) investigates how different amines degrade under various conditions, which is crucial for applications in carbon capture and environmental remediation (F. Bougie & M. Iliuta, 2014). Research in this area could explore the degradation pathways and environmental fate of "this compound".

properties

IUPAC Name

methyl 3-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-3-5-11(6-4-10)14-12(15)9-18-8-7-13(16)17-2/h3-6H,7-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQNRIGQKCCQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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